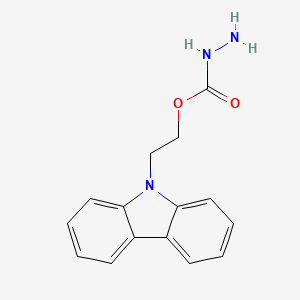
(2R)-4-Oxo-4-phenylbutan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4-Oxo-4-phenylbutan-2-yl acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Oxo-4-phenylbutan-2-yl acetate typically involves esterification reactions. One common method is the reaction of 4-oxo-4-phenylbutanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-4-Oxo-4-phenylbutan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: 4-oxo-4-phenylbutanoic acid.
Reduction: 4-hydroxy-4-phenylbutan-2-yl acetate.
Substitution: Various esters depending on the nucleophile used.
Applications De Recherche Scientifique
(2R)-4-Oxo-4-phenylbutan-2-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fragrances, flavoring agents, and as a precursor in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of (2R)-4-Oxo-4-phenylbutan-2-yl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with similar solvent properties but lacks the phenyl group.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
Benzyl acetate: Contains a benzyl group, used in perfumes and flavorings .
Uniqueness
(2R)-4-Oxo-4-phenylbutan-2-yl acetate is unique due to its combination of a phenyl group and an acetate esterIts ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
578020-31-2 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
[(2R)-4-oxo-4-phenylbutan-2-yl] acetate |
InChI |
InChI=1S/C12H14O3/c1-9(15-10(2)13)8-12(14)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3/t9-/m1/s1 |
Clé InChI |
MPODLFKNAJBQES-SECBINFHSA-N |
SMILES isomérique |
C[C@H](CC(=O)C1=CC=CC=C1)OC(=O)C |
SMILES canonique |
CC(CC(=O)C1=CC=CC=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14233865.png)
![Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane](/img/structure/B14233872.png)
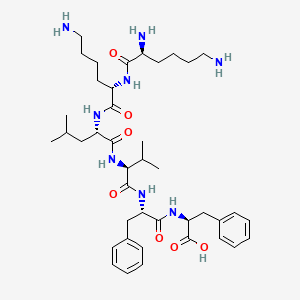
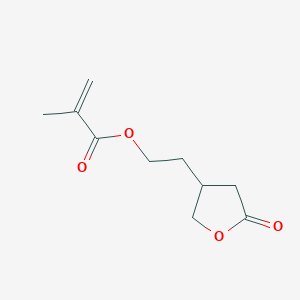
![1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B14233895.png)
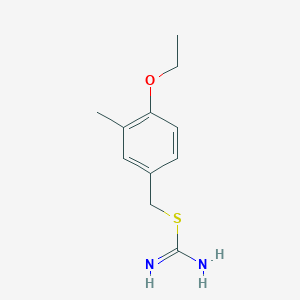
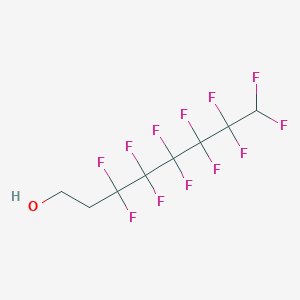
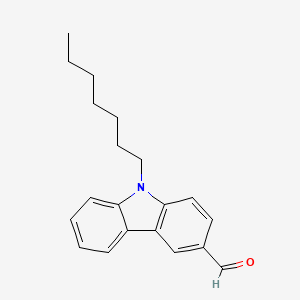
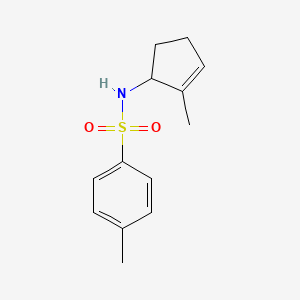
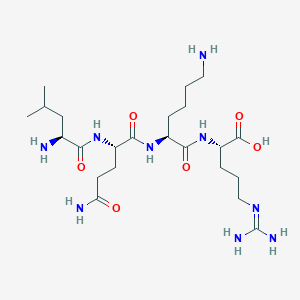
![3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one](/img/structure/B14233922.png)
![2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14233923.png)
